molecular formula C20H20O6 B2636591 (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 904502-23-4

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2636591
CAS No.: 904502-23-4
M. Wt: 356.374
InChI Key: ZLWCCOOVBTZPAR-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core with multiple methoxy groups and a benzylidene substituent, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylbenzofuran-3(2H)-one with 2,3,4-trimethoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the double bond in the benzylidene moiety.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or other alkoxides can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry : Given its structural characteristics, (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one could be explored as a lead compound for developing new therapeutic agents targeting various diseases.
  • Pharmacological Studies : The compound's interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic benefits.
  • Chemical Transformations : The unique reactivity of this compound allows for further derivatization, which can lead to the synthesis of novel compounds with enhanced biological activities.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
6-Methoxybenzofuran-3(2H)-oneBenzofuran core with one methoxy groupAntioxidantSimpler structure
4-Methyl-6-methoxybenzo[b]furanBenzofuran core with methyl substitutionAnticancerLacks trimethoxy group
5-Hydroxy-7-methoxyflavoneFlavonoid structureAntioxidant & anti-inflammatoryDifferent core structure

This table illustrates how the complex substitution pattern in this compound may contribute to its multifaceted biological activities compared to simpler analogs.

Mechanism of Action

The mechanism by which (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-4-methylbenzofuran-3(2H)-one: Lacks the benzylidene substituent.

    2,3,4-trimethoxybenzaldehyde: Lacks the benzofuran core.

    Benzofuran derivatives: Various derivatives with different substituents.

Uniqueness

The uniqueness of (Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one lies in its combination of a benzofuran core with multiple methoxy groups and a benzylidene substituent, which imparts distinct chemical and biological properties.

Biological Activity

(Z)-6-methoxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound characterized by a complex structure that includes a benzofuran core and multiple methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H20O6C_{20}H_{20}O_{6}, with a molecular weight of approximately 356.374 g/mol. Its structural uniqueness arises from the presence of multiple methoxy groups and a benzylidene substituent, which are believed to play significant roles in its biological activity.

PropertyValue
Molecular FormulaC20H20O6
Molecular Weight356.374 g/mol
Purity≥ 95%

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

These interactions may influence enzyme activity or receptor binding, contributing to its biological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for neutralizing free radicals and reducing oxidative stress in cells.

Anti-inflammatory Properties

Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluated the compound's ability to scavenge free radicals using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control samples.
    Assay TypeIC50 Value (µM)
    DPPH25.4
    ABTS18.7
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with the compound reduced the expression of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : In a recent study on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 30 µM after 48 hours.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    3050
    5025

Properties

IUPAC Name

(2Z)-6-methoxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-11-8-13(22-2)10-15-17(11)18(21)16(26-15)9-12-6-7-14(23-3)20(25-5)19(12)24-4/h6-10H,1-5H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWCCOOVBTZPAR-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.